3-[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]indazol-1-yl]propanoic acid
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Overview
Description
AG035029, also known as 3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1H-indazol-1-yl}propanoic acid, is a heterocyclic organic compound with the molecular formula C22H21N3O4 and a molecular weight of 391.42 g/mol . This compound is characterized by its unique structure, which includes an indazole ring and an oxazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG035029 involves multiple steps, including the formation of the indazole and oxazole rings. The process typically starts with the preparation of the oxazole ring, followed by the attachment of the indazole ring through an ethoxy linker.
Industrial Production Methods
Industrial production of AG035029 follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated technology and computational chemistry to accelerate the synthesis . The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
AG035029 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can result in alcohols or amines .
Scientific Research Applications
AG035029 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
AG035029 exerts its effects by interacting with specific molecular targets within cells. It has been shown to disrupt the mitochondrial membrane potential, leading to the activation of caspase enzymes and induction of apoptosis in cancer cells . This mechanism makes it a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
AG035029 is unique due to its specific structure and mechanism of action. Similar compounds include:
These compounds share some structural similarities but differ in their specific molecular targets and pathways . AG035029’s ability to selectively target cancer cells while sparing normal cells highlights its potential as a novel therapeutic agent .
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]indazol-1-yl]propanoic acid |
InChI |
InChI=1S/C22H21N3O4/c1-15-18(24-22(29-15)16-6-3-2-4-7-16)11-13-28-20-9-5-8-19-17(20)14-23-25(19)12-10-21(26)27/h2-9,14H,10-13H2,1H3,(H,26,27) |
InChI Key |
HZNZWQQPBJATLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=CC4=C3C=NN4CCC(=O)O |
Origin of Product |
United States |
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